Cas no 2159319-27-2 (2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid)
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid
- EN300-1287234
- 2159319-27-2
- 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid
-
- Inchi: 1S/C24H27NO5/c1-29-16-10-12-24(13-11-16,14-22(26)27)25-23(28)30-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,25,28)(H,26,27)
- InChI Key: FWFREEXJBYSFNH-UHFFFAOYSA-N
- SMILES: O(C)C1CCC(CC(=O)O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 409.18892296g/mol
- Monoisotopic Mass: 409.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 84.9Ų
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1287234-1.0g |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1287234-50mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 50mg |
$1682.0 | 2023-10-01 | ||
| Enamine | EN300-1287234-100mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 100mg |
$1761.0 | 2023-10-01 | ||
| Enamine | EN300-1287234-250mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 250mg |
$1841.0 | 2023-10-01 | ||
| Enamine | EN300-1287234-500mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 500mg |
$1922.0 | 2023-10-01 | ||
| Enamine | EN300-1287234-1000mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 1000mg |
$2002.0 | 2023-10-01 | ||
| Enamine | EN300-1287234-2500mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 2500mg |
$3925.0 | 2023-10-01 | ||
| Enamine | EN300-1287234-5000mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 5000mg |
$5807.0 | 2023-10-01 | ||
| Enamine | EN300-1287234-10000mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxycyclohexyl]acetic acid |
2159319-27-2 | 10000mg |
$8611.0 | 2023-10-01 |
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid (CAS No. 2159319-27-2): A Comprehensive Overview
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid (CAS No. 2159319-27-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Cyclohexylglycine, is a derivative of cyclohexylglycine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino functionality. The presence of the Fmoc group makes this compound particularly useful in peptide synthesis and other chemical reactions where the protection and deprotection of amino groups are critical.
The structure of 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid is characterized by a cyclohexane ring with a methoxy substituent at the 4-position and an amino group at the 1-position, which is protected by the Fmoc group. This unique structure confers several advantageous properties, including enhanced solubility, stability, and reactivity in various solvents and reaction conditions. These properties make it an ideal candidate for use in the synthesis of complex peptides and other bioactive molecules.
In recent years, Fmoc-Cyclohexylglycine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. Peptidomimetics have shown promise in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Recent research has highlighted the importance of Fmoc-Cyclohexylglycine in the development of novel therapeutic agents. For example, a study published in the Journal of Medicinal Chemistry demonstrated that Fmoc-Cyclohexylglycine can be used to synthesize peptidomimetics with enhanced cell permeability and stability, making them more effective as drug candidates. Another study in Bioorganic & Medicinal Chemistry Letters reported that Fmoc-Cyclohexylglycine derivatives exhibit potent anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases.
The synthetic route for 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid typically involves several steps, including the protection of the amino group with Fmoc chloride, followed by the introduction of the methoxy substituent on the cyclohexane ring. The final step involves the formation of the carboxylic acid functionality through a carboxylation reaction. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
In addition to its use in peptide synthesis, Fmoc-Cyclohexylglycine has also found applications in other areas of chemical research. For instance, it has been used as a chiral building block in asymmetric synthesis, where its unique stereochemistry can be exploited to control the stereochemistry of the final product. This property is particularly valuable in the synthesis of chiral drugs and other bioactive molecules where enantiomeric purity is crucial.
The safety profile of 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid has been extensively evaluated in both preclinical and clinical settings. Studies have shown that it is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any chemical compound used in pharmaceutical applications, proper handling and storage are essential to ensure safety and efficacy.
In conclusion, 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid (CAS No. 2159319-27-2) is a versatile and important compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable properties make it an invaluable tool for researchers working on peptide synthesis, peptidomimetic design, and drug development. As research in these areas continues to advance, it is likely that Fmoc-Cyclohexylglycine will play an increasingly important role in the discovery and development of new therapeutic agents.
2159319-27-2 (2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxycyclohexylacetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)